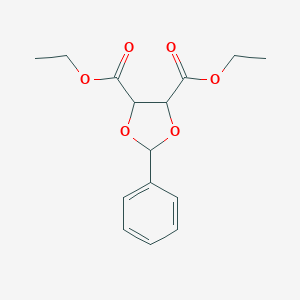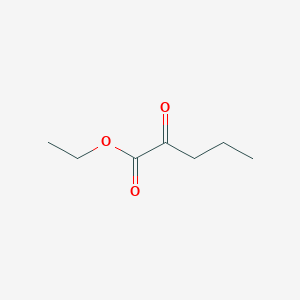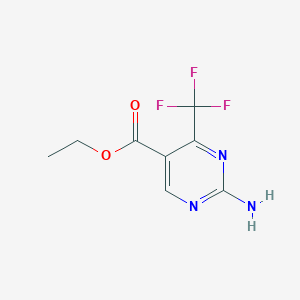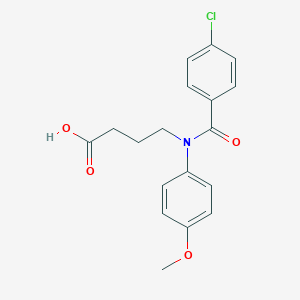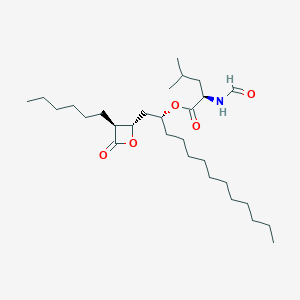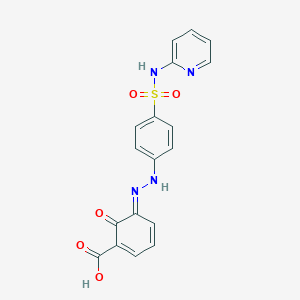
Sulfasalazine 3-Isomer
描述
Sulfasalazine is a drug with significant anti-inflammatory properties, commonly used in the treatment of inflammatory bowel disease and rheumatoid arthritis. It is a composite drug formed by the combination of 5-aminosalicylic acid and sulfapyridine linked through an azo bond. The drug's anti-inflammatory action is partly attributed to its ability to inhibit neutrophil responses such as superoxide production and degranulation . Sulfasalazine is metabolized by intestinal bacteria, releasing sulfapyridine and 5-aminosalicylate, which are believed to contribute to its therapeutic effects .
Synthesis Analysis
The synthesis of sulfasalazine involves the diazotization of sulfapyridine and coupling with salicylic acid. During this process, impurities can form, including by-products of the reaction and unreacted starting materials such as sulfapyridine . The synthesis process is critical as it can influence the purity and efficacy of the final drug product.
Molecular Structure Analysis
The molecular structure of sulfasalazine is characterized by the presence of an azo linkage, which is a critical feature for its activity against neutrophil responses. The azo bond is a functional group that connects the sulfapyridine and 5-aminosalicylic acid moieties . The importance of the azo linkage is highlighted by the fact that olsalazine, which also contains an azo bond, mimics the inhibitory effects of sulfasalazine on neutrophils .
Chemical Reactions Analysis
Sulfasalazine's chemical reactivity is demonstrated by its ability to inhibit various enzymes and biological processes. It inhibits the binding of N-formyl-methionyl-leucyl-phenylalanine (FMLP) to its receptor on human neutrophils, which is crucial for neutrophil activation . Additionally, sulfasalazine inhibits platelet thromboxane synthetase and cyclooxygenase, which are involved in the synthesis of thromboxane and prostaglandins, respectively . It also acts as a competitive inhibitor of folate enzymes, which may contribute to its therapeutic action .
Physical and Chemical Properties Analysis
Sulfasalazine's physical and chemical properties are essential for its pharmacological activity. It is metabolized by intestinal bacteria, which affects its bioavailability and therapeutic effects . The drug's ability to inhibit prostaglandin 15-hydroxydehydrogenase selectively in various organs suggests a possible mechanism for its therapeutic action in ulcerative colitis . Moreover, sulfasalazine's inhibition of the xc- transporter in colorectal cancer cells leads to a depletion of cellular glutathione, enhancing the cytotoxicity of cisplatin, a chemotherapy drug .
科学研究应用
Neuroprotective Action
Sulfasalazine shows neuroprotective effects by blocking N-methyl-d-aspartate receptor-mediated excitotoxicity, potentially useful in preventing neuronal death in conditions like hypoxic ischemia, trauma, and neurodegenerative diseases (Ryu et al., 2003).
Application in Rheumatoid Arthritis
Clinical trials have found sulfasalazine effective in reducing disease activity in rheumatoid arthritis, showing similar efficacy to other disease-modifying antirheumatic drugs (Plosker & Croom, 2005).
Diagnostic Utility
An Enzyme-Linked Immunosorbent Assay (ELISA) method using polyclonal antibodies has been developed for assessing sulfasalazine in biological matrices, aiding in patient treatment monitoring (Pastor-Navarro et al., 2007).
Impact on Platelet and Neutrophil Function
Studies indicate that sulfasalazine inhibits platelet thromboxane synthetase and blocks FMLP binding to human neutrophils, impacting inflammatory processes (Stenson & Lobos, 1983; Stenson et al., 1984)(https://consensus.app/papers/sulfasalazine-inhibition-binding-stenson/3be942f346945da0955609d091104a76/?utm_source=chatgpt).
Inhibition of Folate Enzymes
Sulfasalazine competitively inhibits enzymes involved in folate metabolism, potentially affecting the intestinal folate transport system (Selhub et al., 1978).
Modulation of NF‐κB Activation
It modulates inflammatory responses in ulcerative colitis by inhibiting the activation of nuclear factor‐κB, a key player in pro-inflammatory cytokine gene transcription (Gan et al., 2005).
Protective Effects Against Hepatic Injury
Research suggests that agents like N-acetylcysteine and vitamins C and E can mitigate sulfasalazine-induced hepatic injury, highlighting its potential liver toxicity (Heidari et al., 2016).
Treatment of Alopecia Areata
Sulfasalazine has been used in the treatment of severe alopecia areata, with a proportion of patients showing cosmetically acceptable hair regrowth (Ellis et al., 2002).
未来方向
Sulfasalazine has become a common second-line drug for the treatment of rheumatoid arthritis (RA) and has been used for decades either alone or in combination with other RA therapeutics for treating rheumatic diseases . Future research may focus on improving the pharmacologically relevant properties of Sulfasalazine .
属性
IUPAC Name |
2-hydroxy-3-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S/c23-17-14(18(24)25)4-3-5-15(17)21-20-12-7-9-13(10-8-12)28(26,27)22-16-6-1-2-11-19-16/h1-11,23H,(H,19,22)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKGJJSJEOATBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=CC(=C3O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859505 | |
| Record name | Sulfasalazine 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfasalazine 3-Isomer | |
CAS RN |
66364-71-4 | |
| Record name | Sulfasalazine 3-isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066364714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfasalazine 3-isomer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50859505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFASALAZINE 3-ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/657BS640RM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-F]indolizine-3,6,10(4H)-trione](/img/structure/B129210.png)
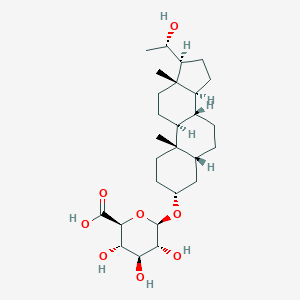
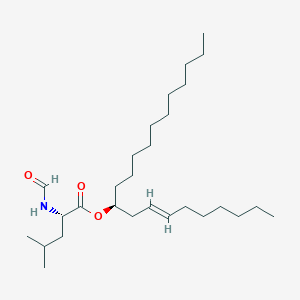
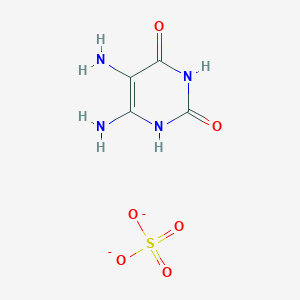
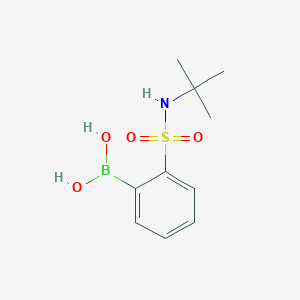
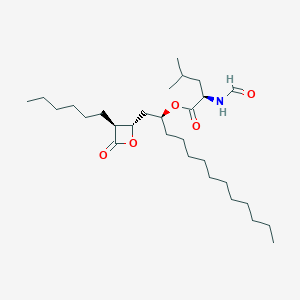
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2S-(2-alpha-,3a-bta-,5-alpha-,6a-bta-)](/img/structure/B129224.png)
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)
